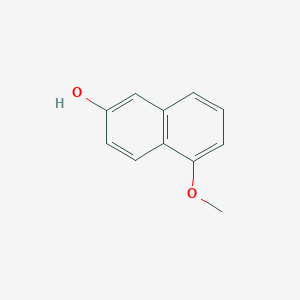
5-Methoxynaphthalen-2-ol
Vue d'ensemble
Description
Synthesis Analysis
5-Methoxynaphthalen-2-ol, as 2-methoxynaphthalene, is a key intermediate in producing naproxen, a non-steroidal anti-inflammatory drug. Studies have focused on its catalytic methylation using environmentally friendly agents like dimethyl carbonate instead of more hazardous methyl halides and dimethyl sulfate. The efficient synthesis of 2-naphthols is important for their further development as bioactive compounds and chiral ligands as well as other synthetic purposes.
Molecular Structure Analysis
The molecular formula of 5-Methoxynaphthalen-2-ol is C11H10O2. It has a molecular weight of 174.2 g/mol.
Chemical Reactions Analysis
Alcohols like 5-Methoxynaphthalen-2-ol can undergo oxidation reactions to produce aldehydes, ketones, and carboxylic acids . This reaction is used as a way of distinguishing between primary, secondary, and tertiary alcohols .
Physical And Chemical Properties Analysis
5-Methoxynaphthalen-2-ol exhibits unique photo physical and chemical properties . These characteristics make it one of the most studied groups of organic compounds . Naphthalene dyes, which include 5-Methoxynaphthalen-2-ol, have a rigid plane and large π-electron conjugation .
Applications De Recherche Scientifique
Catalytic Methylation in Drug Production
5-Methoxynaphthalen-2-ol, as 2-methoxynaphthalene, is a key intermediate in producing naproxen, a non-steroidal anti-inflammatory drug. Studies have focused on its catalytic methylation using environmentally friendly agents like dimethyl carbonate instead of more hazardous methyl halides and dimethyl sulfate (Yadav & Salunke, 2013).
Anticancer Drug Development
A series of compounds derived from 4-methoxynaphthalen-1-yl have been synthesized and evaluated for their potential as anticancer drugs, with some showing promising antiproliferative activity against cancer cell lines (Liu, Wang, Peng, & Li, 2020).
Fluorogenic Labeling in Analytical Chemistry
In analytical chemistry, derivatives of methoxynaphthalene are used as fluorogenic labeling reagents. For instance, the methyl ester of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid is used for labeling thiols in high-performance liquid chromatography (HPLC), aiding in the sensitive detection of these compounds (Gatti, Cavrini, Roveri, & Pinzauti, 1990).
Anti-Inflammatory Properties
Several studies have synthesized compounds with 2-methoxynaphthalene as their core structure, showing notable anti-inflammatory effects. This includes the creation of derivatives with varying substituents that exhibit significant anti-inflammatory activities in models like carrageenin paw edema in rats (Cavrini et al., 1982).
Shape-Selective Acylation in Catalysis
Research has explored the acylation of 2-methoxynaphthalene with acetic anhydride over zeolite catalysts, revealing insights into shape-selective catalysis. This research is pivotal for understanding the reaction mechanisms and improving selectivity in chemical synthesis (Andy et al., 2000).
Antibacterial Activity
Compounds like 5,6-dimethoxynaphthalene-2-carboxylic acid, synthesized from 2-methoxynaphthalene derivatives, have demonstrated antibacterial activity against pathogenic bacteria, highlighting the potential of methoxynaphthalene compounds in antibacterial drug development (Göksu & Uğuz, 2005).
Antibacterial and Anti-Tubercular Agents
Novel thiazoles derivatives containing methoxy-naphthyl moiety synthesized from 2-methoxynaphthalene have shown moderate anti-tuberculosis activities and excellent antibacterial properties, indicating their potential use in treating bacterial infections and tuberculosis (Prasad & Nayak, 2016).
Applications in Photolithography
2-Methoxynaphthalene derivatives have been investigated for their use in double exposure lithography, a technique in semiconductor manufacturing. Their unique properties make them suitable for developing reversible nonlinear responsive materials required in this advanced technology (O'Connor et al., 2008).
Drug Delivery Systems
In drug delivery research, 2-methoxynaphthalene has been used to study the release characteristics of hydrophobic compounds from microtubules. This research contributes to the development of novel drug delivery systems for biocidal compounds with poor water solubility (Price & Patchan, 1993).
Propriétés
IUPAC Name |
5-methoxynaphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-13-11-4-2-3-8-7-9(12)5-6-10(8)11/h2-7,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKLUQGYAKFXFEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=CC(=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60566273 | |
| Record name | 5-Methoxynaphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60566273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxynaphthalen-2-ol | |
CAS RN |
150712-57-5 | |
| Record name | 5-Methoxynaphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60566273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

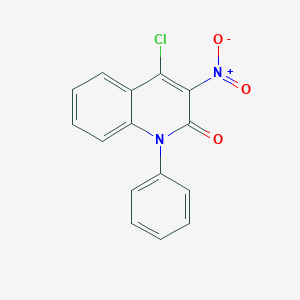
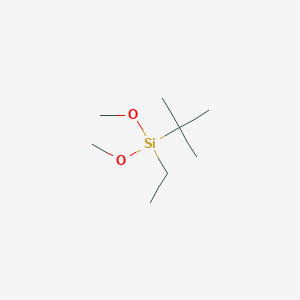
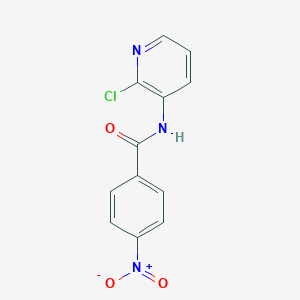
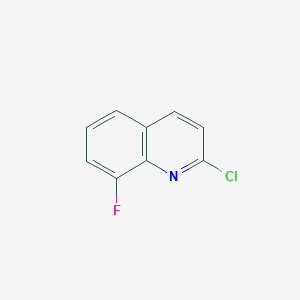
![(2S)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanedioic acid](/img/structure/B169073.png)
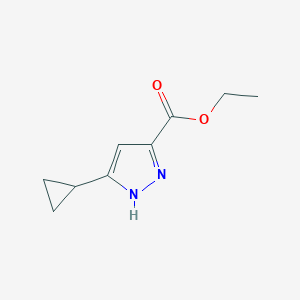
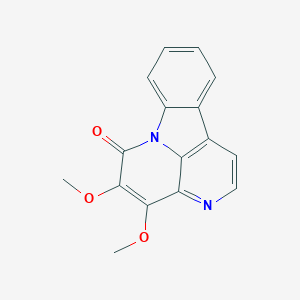
![2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one](/img/structure/B169081.png)
![Benzoic acid, 4-[4-[(1-oxo-2-propen-1-yl)oxy]butoxy]-, 4-cyanophenyl ester](/img/structure/B169084.png)
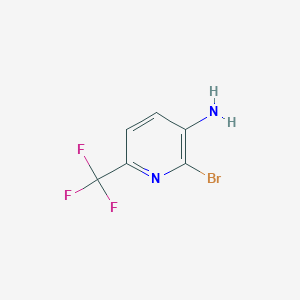


![2-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B169090.png)
![Ethyl 2-methylimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B169097.png)